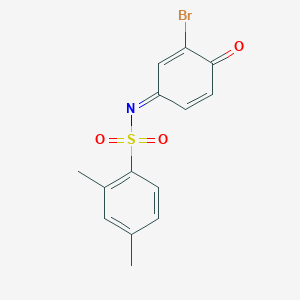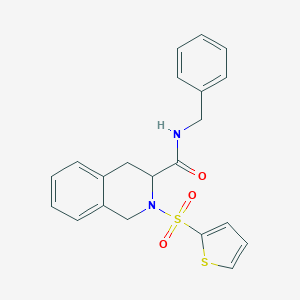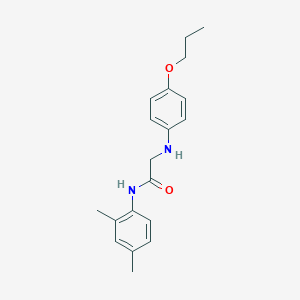
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2. It has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells, which may have implications in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing more efficient and less toxic synthesis methods for this compound.
Synthesemethoden
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most common methods is the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-bromo-4-hydroxy-2,5-cyclohexadien-1-one in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with 3-bromo-4-hydroxybenzaldehyde in the presence of a base and a catalyst such as palladium on carbon.
Wissenschaftliche Forschungsanwendungen
N-(3-bromo-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-dimethylbenzenesulfonamide has potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C14H12BrNO3S |
|---|---|
Molekulargewicht |
354.22 g/mol |
IUPAC-Name |
(NE)-N-(3-bromo-4-oxocyclohexa-2,5-dien-1-ylidene)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H12BrNO3S/c1-9-3-6-14(10(2)7-9)20(18,19)16-11-4-5-13(17)12(15)8-11/h3-8H,1-2H3/b16-11+ |
InChI-Schlüssel |
XQLWDYFUNSBESG-LFIBNONCSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C/2\C=CC(=O)C(=C2)Br)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=CC(=O)C(=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Trifluoroacetyl)hydrazino]nicotinic acid](/img/structure/B284812.png)

![5-amino-3-prop-2-ynylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284815.png)
![5-amino-3-hexylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B284817.png)
![N-isobutyl-5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284818.png)
![5-(3,4-dimethoxyphenyl)-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B284823.png)
![3-[(2-Chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B284825.png)

![Ethyl ({[2-(2-thienylsulfonyl)-1,2,3,4-tetrahydro-3-isoquinolinyl]carbonyl}amino)acetate](/img/structure/B284828.png)




